molecular formula C6H9N3O2S B1659733 Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate CAS No. 67618-34-2

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate

Cat. No.: B1659733
CAS No.: 67618-34-2
M. Wt: 187.22 g/mol
InChI Key: PGSHMZVDJABVOP-UHFFFAOYSA-N
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Description

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This can lead to the disruption of metabolic pathways and cellular processes . The thiazole ring also contributes to the compound’s ability to interact with biological molecules, enhancing its overall activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific hydrazinyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

IUPAC Name

ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-2-11-5(10)4-3-12-6(8-4)9-7/h3H,2,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSHMZVDJABVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557093
Record name Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67618-34-2
Record name Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of thiosemicarbazide (911 mg, 10 mmol) in dioxane (10 mL) was added ethyl bromopyruvate (1258 μl, 10.00 mmol). The resulting solution was allowed to stir for 16 h at room temperature, then for 2 h at 60° C. Solvent was evaporated and the residue was purified by silica gel column chromatography with gradient of methanol (0-10%) in CH2Cl2 to afford 28 (500 mg, 27%) as an orange solid. LRMS (ESI): calc. 187.1; found 188.1 (MH)+.
Quantity
911 mg
Type
reactant
Reaction Step One
Quantity
1258 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate
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Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate
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Reactant of Route 6
Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate

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